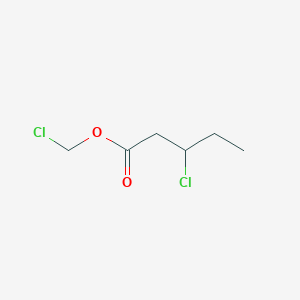
Chloromethyl 3-chloropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 3-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Major Products Formed
Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products include primary alcohols.
Scientific Research Applications
Chloromethyl 3-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through chloromethylation, aiding in the study of biological processes.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions.
3-Chloropentanoic acid: The precursor in the synthesis of chloromethyl 3-chloropentanoate.
Chloromethyl benzene: Another chloromethylated compound with different reactivity due to the aromatic ring.
Uniqueness
This compound is unique due to its specific structure, which combines a chloromethyl group with a chlorinated ester. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
80418-51-5 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
chloromethyl 3-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3 |
InChI Key |
OJAHETHLCCYRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















